
Hydroxypioglitazone
Vue d'ensemble
Description
Le lérigléton est un agoniste sélectif du récepteur gamma activé par les proliférateurs de peroxysomes et un métabolite de la glitazone pioglitazone . Il a été développé pour le traitement des maladies neurodégénératives, notamment l'adrénoleucodystrophie cérébrale et l'adrénomyélonévrite . Ce composé s'est montré prometteur pour moduler la fonction mitochondriale et réduire la neuroinflammation .
Applications De Recherche Scientifique
Diabetes Management
Hydroxypioglitazone, like its parent compound pioglitazone, plays a crucial role in managing blood glucose levels. Studies have shown that pioglitazone significantly improves glycemic control by enhancing insulin sensitivity and modulating lipid profiles in patients with type 2 diabetes. The effectiveness of this compound in this context stems from its ability to activate PPARγ, leading to improved transcription of insulin-responsive genes involved in glucose and lipid metabolism .
Cancer Therapy
Recent investigations have highlighted the potential of this compound in modulating drug resistance in cancer treatments. For instance, studies involving osteosarcoma cells demonstrated that this compound could enhance the efficacy of doxorubicin, a common chemotherapeutic agent, by downregulating drug resistance-related genes such as MDR1 and IL8. This synergistic effect suggests that this compound may be beneficial in overcoming resistance to chemotherapy .
Neurodegenerative Diseases
Emerging research indicates that this compound may have applications in treating neurodegenerative diseases. It has been investigated for its effects on mitochondrial function and cellular metabolism, which are critical in conditions such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy. The compound's ability to influence neuroinflammatory pathways positions it as a potential therapeutic agent in these contexts.
Metabolic Syndrome and Cardiovascular Health
This compound's role extends to cardiovascular health, particularly concerning left ventricular hypertrophy associated with hypertension. Studies have shown that pioglitazone administration can lead to improvements in cardiac structure and function by reducing fibrosis and inflammatory responses within the heart . This suggests that this compound may also contribute positively to cardiovascular health through similar mechanisms.
Pharmacokinetics
This compound is present in human serum at concentrations equal to or greater than those of pioglitazone itself. This pharmacokinetic profile indicates its potential effectiveness as an active metabolite contributing to the therapeutic effects observed with pioglitazone treatment.
Case Studies
Several case studies have documented the efficacy of pioglitazone and its metabolites:
- A randomized controlled trial involving 408 patients demonstrated significant reductions in HbA1c levels with pioglitazone treatment, highlighting its effectiveness in managing type 2 diabetes .
- In vivo studies on osteosarcoma models revealed that combining this compound with doxorubicin resulted in enhanced cytotoxicity against drug-resistant cancer cells .
- Research on ZDF rat models showed that treatment with pioglitazone led to improved metabolic profiles, including reduced blood glucose levels and improved lipid profiles, indicating its broad applicability in metabolic disorders .
Mécanisme D'action
Target of Action
Hydroxypioglitazone is a major in vivo metabolite of the FDA-approved drug Pioglitazone . Its primary target is the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ plays a crucial role in the regulation of fatty acid storage and glucose metabolism .
Mode of Action
This compound acts as an agonist to PPARγ . It binds to the ligand-binding domain (LBD) of PPARγ, leading to an altered hydrogen bonding network compared to Pioglitazone . This binding stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface .
Biochemical Pathways
Upon binding to PPARγ, this compound influences the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in potent antidiabetic effects .
Pharmacokinetics
It is known that this compound is present in human serum at equal or greater concentrations than pioglitazone , indicating its significant physiological relevance.
Result of Action
This compound exhibits a lower binding affinity and reduced potency in coregulator recruitment assays compared to Pioglitazone . It displays better transcriptional efficacy (maximal transactivation response) in a cell-based assay that reports on the activity of the pparγ lbd . These results indicate that the hydroxylation of Pioglitazone to form this compound affects both its potency and efficacy as a PPARγ agonist .
Analyse Biochimique
Biochemical Properties
Hydroxypioglitazone interacts with the nuclear receptor PPARγ . It has a lower binding affinity and reduced potency in coregulator recruitment assays compared to pioglitazone . The altered hydrogen bonding network of this compound could underlie its reduced affinity and potency compared to pioglitazone .
Cellular Effects
This compound stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface better than pioglitazone . This stabilization leads to better transcriptional efficacy (maximal transactivation response) in a cell-based assay that reports on the activity of the PPARγ ligand-binding domain .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PPARγ ligand-binding domain (LBD). The X-ray crystal structure of this compound bound to PPARγ LBD reveals an altered hydrogen bonding network compared to pioglitazone . This alteration could explain the reduced affinity and potency of this compound compared to pioglitazone .
Temporal Effects in Laboratory Settings
It is known that this compound affects both the potency and efficacy of PPARγ agonist activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of pioglitazone, being formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .
Transport and Distribution
It is known that this compound binds to the PPARγ ligand-binding domain (LBD), suggesting that it may be transported to wherever PPARγ is located within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever PPARγ is located within the cell, given its binding to the PPARγ ligand-binding domain (LBD) . Specific studies on the subcellular localization of this compound have not been conducted.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du lérigléton implique plusieurs étapes, en commençant par le dérivé de pyridine approprié. Les étapes clés comprennent :
Formation du cycle pyridine : Ceci implique la réaction d'un aldéhyde approprié avec une amine pour former le cycle pyridine.
Éthérification : Le dérivé de pyridine subit une éthérification avec un dérivé de phénol.
Formation de la thiazolidinedione : L'étape finale implique la formation du cycle thiazolidinedione par une réaction de cyclisation.
Méthodes de production industrielle : La production industrielle du lérigléton suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le lérigléton subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe cétone peut être réduit en groupe hydroxyle.
Substitution : La liaison éther peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les nucléophiles tels que les alcoolates et les thiolates sont couramment utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du lérigléton avec des modifications au niveau des groupes fonctionnels hydroxyle, cétone et éther .
4. Applications de la recherche scientifique
Le lérigléton a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de la thiazolidinedione.
Biologie : Investigated for its effects on cellular metabolism and mitochondrial function.
Médecine : Exploré comme traitement potentiel des maladies neurodégénératives telles que l'adrénoleucodystrophie cérébrale et l'adrénomyélonévrite
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les voies neuro-inflammatoires et neurodégénératives
5. Mécanisme d'action
Le lérigléton exerce ses effets en activant le récepteur gamma activé par les proliférateurs de peroxysomes, un récepteur nucléaire impliqué dans la régulation de l'expression génique liée au métabolisme cellulaire, à l'inflammation et à la fonction mitochondriale . En se liant à ce récepteur, le lérigléton module l'expression des gènes impliqués dans la réduction de la neuroinflammation et la promotion de la santé mitochondriale .
Composés similaires :
Pioglitazone : Un autre agoniste du récepteur gamma activé par les proliférateurs de peroxysomes utilisé principalement pour le traitement du diabète de type 2.
Rosiglitazone : Similaire à la pioglitazone, utilisé pour la gestion du diabète.
Unicité du lérigléton : Le lérigléton est unique en raison de sa capacité à traverser la barrière hémato-encéphalique et de ses effets thérapeutiques potentiels sur les maladies neurodégénératives . Contrairement à la pioglitazone et à la rosiglitazone, qui sont principalement utilisées pour le diabète, le lérigléton est spécifiquement développé pour cibler les voies neuro-inflammatoires et neurodégénératives .
Comparaison Avec Des Composés Similaires
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used primarily for the treatment of type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, used for diabetes management.
Uniqueness of Leriglitazone: Leriglitazone is unique due to its ability to cross the blood-brain barrier and its potential therapeutic effects on neurodegenerative diseases . Unlike pioglitazone and rosiglitazone, which are primarily used for diabetes, leriglitazone is specifically developed for targeting neuroinflammatory and neurodegenerative pathways .
Activité Biologique
Hydroxypioglitazone, also known as Leriglitazone or 1-hydroxypioglitazone (PioOH), is a significant metabolite of pioglitazone, an FDA-approved medication primarily used for the management of type 2 diabetes mellitus. This compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, influencing various metabolic pathways. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
Biological Activity
Mechanism of Action
This compound functions by binding to the PPARγ ligand-binding domain (LBD), which plays a pivotal role in regulating glucose metabolism and lipid homeostasis. Upon binding, it stabilizes the activation function-2 (AF-2) coactivator binding surface, enhancing the recruitment of coactivators necessary for transcriptional activation of target genes involved in insulin sensitivity and glucose uptake .
Key Findings
-
Binding Affinity and Potency
- This compound exhibits a binding affinity (Ki) of approximately 1.2 μM and an effective concentration (EC50) of 680 nM in inducing transcriptional efficacy on PPARγ .
- Compared to pioglitazone, this compound shows reduced potency in coregulator recruitment assays, indicating that hydroxylation alters its interaction with PPARγ .
- Transcriptional Efficacy
- Structural Insights
Comparative Data Table
Compound | Ki (μM) | EC50 (nM) | Biological Activity |
---|---|---|---|
This compound | 1.2 | 680 | PPARγ agonist; moderate efficacy |
Pioglitazone | N/A | N/A | PPARγ agonist; high efficacy |
Clinical Relevance
Research indicates that this compound may be present in human serum at concentrations equal to or greater than pioglitazone itself, emphasizing its physiological significance and potential contribution to therapeutic outcomes .
Pharmacokinetics
A study highlighted that the half-life of this compound is approximately three times longer than that of pioglitazone, suggesting prolonged systemic exposure which could influence its effectiveness and side effect profile .
Propriétés
IUPAC Name |
5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399914 | |
Record name | Hydroxy Pioglitazone (M-IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-44-4 | |
Record name | Leriglitazone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leriglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydroxy Pioglitazone (M-IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LERIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxypioglitazone interact with its target and what are the downstream effects?
A: this compound (PioOH) exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. [, ] PioOH binds to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that promote the recruitment of coactivator proteins like TRAP220. [, ] This coactivator recruitment enhances the transcriptional activity of PPARγ, leading to increased expression of genes involved in insulin sensitivity, lipid metabolism, and inflammation. [, , ]
Q2: How does this compound compare to its parent drug, Pioglitazone, in terms of PPARγ activation and downstream effects?
A: While both Pioglitazone (Pio) and PioOH activate PPARγ, PioOH demonstrates lower binding affinity for PPARγ LBD and reduced potency in coregulator recruitment assays compared to Pio. [, ] Structurally, PioOH exhibits an altered hydrogen bonding network with PPARγ LBD, potentially explaining its reduced potency. [, ] Interestingly, PioOH shows greater stabilization of the PPARγ AF-2 coactivator binding surface, leading to more sustained coactivator binding and enhanced transcriptional efficacy in certain cell-based assays. [, ] This suggests that PioOH, despite its lower potency, might exert distinct effects on PPARγ activity compared to Pio.
Q3: Are there any differences in the pharmacokinetic profiles of Pioglitazone and this compound?
A: Human studies have shown that PioOH can reach serum concentrations equal to or exceeding those of Pio after Pio administration. [, ] This highlights the physiological relevance of PioOH and suggests potential differences in absorption, distribution, metabolism, and excretion compared to its parent drug.
Q4: What analytical methods are commonly employed to quantify this compound in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique frequently used for quantifying PioOH in biological matrices like human plasma. [, ] This method enables accurate measurement of PioOH concentrations for pharmacokinetic studies and clinical research.
Q5: What is the significance of studying drug metabolites like this compound?
A: Understanding the activity of drug metabolites like PioOH is crucial because they can circulate at significant levels in the body and potentially contribute to both therapeutic and adverse effects. [] Characterizing their interactions with drug targets and comparing them to the parent drug provides valuable insights for drug design, optimizing efficacy, and minimizing unintended consequences.
Q6: Have any drug interactions been reported with this compound?
A: While specific drug interactions with PioOH haven't been extensively studied, research indicates that cranberry and saw palmetto extracts might inhibit the activity of CYP2C8, an enzyme involved in PioOH formation. [] This suggests a potential for altered PioOH levels with co-administration, highlighting the need for further investigation into potential interactions.
Q7: Are there any known resistance mechanisms associated with this compound's activity?
A: While the provided research doesn't directly address resistance mechanisms specific to PioOH, it's known that PPARγ activity can be modulated by various factors, including genetic variations, post-translational modifications, and coregulator availability. [] Further research is necessary to determine if any specific resistance mechanisms exist for PioOH and its interaction with PPARγ.
Q8: What are the implications of the distinct pharmacological profile of this compound compared to Pioglitazone?
A: The observation that PioOH, despite lower potency, displays unique effects on PPARγ activity suggests that it might contribute differently to the overall therapeutic and potentially adverse effects observed with Pioglitazone treatment. [] This highlights the importance of considering the activity of metabolites like PioOH when evaluating drug efficacy and safety profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.